molecular formula C13H10N4O2S B2750706 N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251610-46-4

N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2750706
CAS No.: 1251610-46-4
M. Wt: 286.31
InChI Key: IAYLWDBNOSELCE-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzo[d]thiazole ring and a pyrimidine ring connected through an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Formation of the Pyrimidine Ring: This can be synthesized by the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.

    Linking the Two Rings: The final step involves the coupling of the benzo[d]thiazole and pyrimidine rings through an acetamide linkage, often using reagents such as acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or interfering with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)ethanamide: Similar structure with an ethanamide linkage instead of acetamide.

    N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)propionamide: Contains a propionamide linkage.

    N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)butanamide: Features a butanamide linkage.

Uniqueness

N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide is unique due to its specific combination of benzo[d]thiazole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its specific acetamide linkage may also influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-11(8-19-12-14-6-3-7-15-12)17-13-16-9-4-1-2-5-10(9)20-13/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYLWDBNOSELCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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